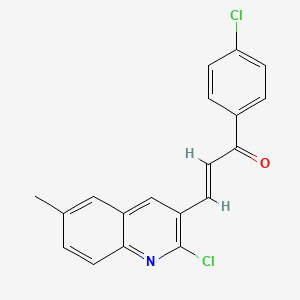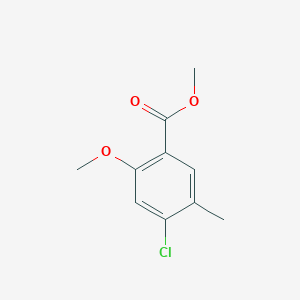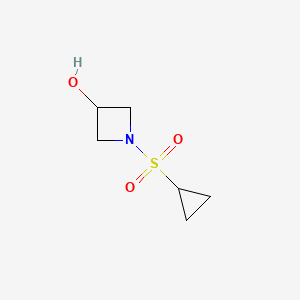
1,2,3-Trichloro-4-isopropylbenzene, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-4-isopropylbenzene (TCIPB) is an aromatic compound with a wide range of applications in the laboratory. It is a colorless liquid with a sweet odor, and can be found in a variety of solvents and reagents. It is widely used in scientific research, and has been found to have a number of biochemical and physiological effects.
Mecanismo De Acción
1,2,3-Trichloro-4-isopropylbenzene, 95% acts as a catalyst in a variety of chemical reactions. It acts as an electron donor and can facilitate the transfer of electrons between two molecules. This allows for the formation of new chemical bonds and the synthesis of new compounds. Additionally, it can act as a proton transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
1,2,3-Trichloro-4-isopropylbenzene, 95% has been found to have a number of biochemical and physiological effects. It has been found to have antifungal properties and can inhibit the growth of certain fungi. Additionally, it has been found to have antibacterial properties and can inhibit the growth of certain bacteria. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Finally, it has been found to have antioxidant properties and can reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is widely available. Additionally, it is a relatively safe reagent and is not highly toxic. Finally, it is a relatively stable reagent and is not easily degraded.
The use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in laboratory experiments also has a number of limitations. It is a relatively volatile reagent and can easily evaporate. Additionally, it is a relatively reactive reagent and can easily react with other compounds. Finally, it is a relatively slow reagent and can take a long time to complete a reaction.
Direcciones Futuras
There are a number of possible future directions for the use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in scientific research. It could be used as a reagent in the synthesis of new compounds and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of agrochemicals and other industrial chemicals. It could also be used as a solvent in organic synthesis and as a proton transfer agent in various chemical reactions. Finally, it could be used to study the biochemical and physiological effects of 1,2,3-Trichloro-4-isopropylbenzene, 95% on the body.
Métodos De Síntesis
1,2,3-Trichloro-4-isopropylbenzene, 95% is synthesized from the reaction of 4-isopropylbenzene and chlorine gas. The reaction is initiated by the addition of chlorine gas to 4-isopropylbenzene in a reaction vessel. This reaction creates a mixture of 1,2,3-trichloro-4-isopropylbenzene and other byproducts. The reaction is then quenched with water to stop the reaction and remove the byproducts. The resulting product is then purified and concentrated to obtain a 95% pure 1,2,3-Trichloro-4-isopropylbenzene, 95% solution.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-4-isopropylbenzene, 95% has a wide range of applications in scientific research. It is used as a reagent in laboratory experiments, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it is used as a solvent in organic synthesis and as a catalyst in various chemical reactions.
Propiedades
IUPAC Name |
1,2,3-trichloro-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXQJPBBBSMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)







![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)




